molecular formula C12H18N2O3 B8642860 N-(2,2-dimethylpropyl)-4-methoxy-2-nitroaniline

N-(2,2-dimethylpropyl)-4-methoxy-2-nitroaniline

Cat. No.: B8642860
M. Wt: 238.28 g/mol
InChI Key: PSDHFJWGXPEIEV-UHFFFAOYSA-N
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Description

N-(2,2-dimethylpropyl)-4-methoxy-2-nitroaniline is a useful research compound. Its molecular formula is C12H18N2O3 and its molecular weight is 238.28 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H18N2O3

Molecular Weight

238.28 g/mol

IUPAC Name

N-(2,2-dimethylpropyl)-4-methoxy-2-nitroaniline

InChI

InChI=1S/C12H18N2O3/c1-12(2,3)8-13-10-6-5-9(17-4)7-11(10)14(15)16/h5-7,13H,8H2,1-4H3

InChI Key

PSDHFJWGXPEIEV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)CNC1=C(C=C(C=C1)OC)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods I

Procedure details

4-Methoxy-2-nitroaniline (10 g, 59.5 mmol, 1.0 equiv.) and trimethyl-acetaldehyde (9.73 g, 113 mmol, 1.9 equiv.) were dissolved in anhydrous dichloromethane (100 ml). The resulting solution was then treated with acetic acid (18.72 ml, 327 mmol, 5.5 equiv.), followed by sodium triacetoxyborohydride (30.3 g, 143 mmol, 2.4 equiv.). The mixture was stirred at room temperature. When LCMS showed completion of the reaction, the mixture was treated with saturated aqueous NaHCO3, then extracted with EtOAc. The combined organic layers were dried over Na2SO4 and concentrated to give the crude N-(2,2-dimethylpropyl)-4-methoxy-2-nitroaniline (1-3), which was used without purification. LRMS m/z (M+H) 239.0 found, 238.1 required.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
9.73 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
18.72 mL
Type
reactant
Reaction Step Two
Quantity
30.3 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

4-Methoxy-2-nitroaniline (10 g, 59.5 mmol, 1.0 equiv.) and trimethyl-acetaldehyde (9.73 g, 113 mmol, 1.9 equiv.) were dissolved in anhydrous DCM (100 ml). The resulting solution was treated with acetic acid (18.72 ml, 327 mmol, 5.5 equiv.), followed by sodium triacetoxyborohydride (30.3 g, 143 mmol, 2.4 equiv.). The reaction mixture was stirred at room temperature. When LCMS showed completion of the reaction, the reaction was quenched with saturated aqueous NaHCO3, then extracted with EtOAc. The combined organic layers were dried over Na2SO4 and concentrated to give N-(2,2-dimethylpropyl)-4-methoxy-2-nitroaniline (3), which was used without purification. LRMS m/z (M+H) 239.0 found, 238.1 required.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
9.73 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
18.72 mL
Type
reactant
Reaction Step Two
Quantity
30.3 g
Type
reactant
Reaction Step Three

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